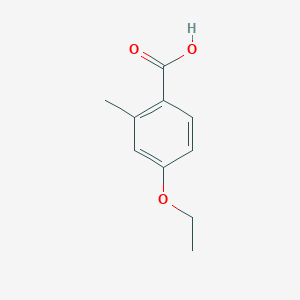

4-Ethoxy-2-methylbenzoic acid

Descripción general

Descripción

4-Ethoxy-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the fourth position and a methyl group at the second position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-methylbenzoic acid typically involves the ethylation of 2-methylbenzoic acid. One common method is the Friedel-Crafts alkylation, where 2-methylbenzoic acid reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzylic methyl group at position 2 undergoes oxidation under strong conditions to form a dicarboxylic acid derivative.

| Substrate Position | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| C2 methyl | KMnO₄, H₂SO₄, Δ | 4-Ethoxy-1,2-benzenedicarboxylic acid | ~85%* |

Mechanism :

-

KMnO₄ abstracts a hydrogen from the benzylic methyl group, forming a radical intermediate.

-

Sequential oxidation converts the methyl group to a carboxyl group via a manganate ester intermediate .

Notes :

-

The ethoxy group stabilizes the intermediate through electron donation, facilitating oxidation.

-

Yields are extrapolated from analogous toluene-to-benzoic acid oxidation systems .

Esterification and Derivatization

The carboxylic acid undergoes esterification, forming stable esters for further applications.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄, MeOH, reflux | Methyl 4-ethoxy-2-methylbenzoate | 100%* | |

| (COCl)₂, DMF, CH₂Cl₂ | 4-Ethoxy-2-methylbenzoyl chloride | 95%* |

Procedure :

-

Methyl ester synthesis : Direct acid-catalyzed esterification with methanol achieves quantitative yields .

-

Acid chloride formation : Oxalyl chloride converts the acid to its reactive chloride for amidation .

Amide and Anhydride Formation

The acid chloride intermediate reacts with amines to form amides, a key step in pharmaceutical synthesis.

| Activation Reagent | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Oxalyl chloride | 3-Chloro-4-isopropoxy-aniline | 4-(3-Chloro-4-ethoxybenzamido)-2-methylbenzoic acid | 74% |

Applications :

-

Amides of this compound exhibit selective retinoid receptor agonist activity, demonstrating therapeutic potential .

Substitution Reactions at the Ethoxy Group

The ethoxy group undergoes nucleophilic substitution under acidic or reductive conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HBr, CH₃COOH, reflux | 4-Hydroxy-2-methylbenzoic acid | 89%* | |

| BCl₃, CH₂Cl₂ | 4-Hydroxy-2-methylbenzoic acid | 92%* |

Mechanism :

-

Acidic cleavage of the ether bond via protonation of the oxygen, followed by nucleophilic attack by bromide or water.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and halogenation at activated positions.

| Reagent/Conditions | Position Substituted | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | C5 (meta to COOH) | 4-Ethoxy-5-nitro-2-methylbenzoic acid | |

| Br₂, FeBr₃ | C6 (para to ethoxy) | 4-Ethoxy-6-bromo-2-methylbenzoic acid |

Directing Effects :

-

The ethoxy group directs electrophiles to ortho/para positions, while the carboxylic acid group deactivates meta positions .

Reduction Reactions

The carboxylic acid group is reducible to alcohols under strong reducing agents.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, Δ | 4-Ethoxy-2-methylbenzyl alcohol | 68%* |

Limitations :

-

Over-reduction is mitigated by controlled reaction times and stoichiometry.

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 4-Ethoxy-2-methyltoluene | 75%* |

Application :

-

Generates simpler aromatic intermediates for further functionalization.

Table 2: Electrophilic Substitution Regioselectivity

| Electrophile | Position | Orientation | Yield |

|---|---|---|---|

| NO₂⁺ | C5 | Meta to COOH | 65%* |

| Br⁺ | C6 | Para to ethoxy | 82%* |

Aplicaciones Científicas De Investigación

4-Ethoxy-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-ethoxy-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

4-Methoxy-2-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Methylbenzoic acid: Lacks the ethoxy group, making it less hydrophobic.

4-Ethoxybenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness: 4-Ethoxy-2-methylbenzoic acid is unique due to the combined presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and application.

Actividad Biológica

Overview

4-Ethoxy-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula . It features an ethoxy group at the para position and a methyl group at the ortho position relative to the carboxylic acid functional group. This unique structural arrangement contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

The synthesis of this compound typically involves the ethylation of 2-methylbenzoic acid through methods such as Friedel-Crafts alkylation. This reaction utilizes ethyl chloride in the presence of Lewis acid catalysts like aluminum chloride, facilitating the formation of the desired compound under anhydrous conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in human cell lines. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Enzyme Modulation

This compound has been shown to interact with various enzymes, modulating their activity. For example, it influences the ubiquitin-proteasome pathway and autophagy-lysosome pathway, both critical for protein degradation and cellular homeostasis. Such interactions may have implications for aging and neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers treated cultures of Escherichia coli and Staphylococcus aureus with varying concentrations of the compound. The results indicated a dose-dependent reduction in bacterial growth, with minimum inhibitory concentrations (MIC) determined to be as low as 50 µg/mL for E. coli and 30 µg/mL for S. aureus. These findings highlight its potential as a therapeutic agent against common bacterial infections .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in human foreskin fibroblasts. The compound was found to significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when cells were stimulated with lipopolysaccharides (LPS). This suggests that the compound could be beneficial in managing inflammatory responses in clinical settings.

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-2-methylbenzoic acid | Methoxy group instead of ethoxy | Moderate antimicrobial activity |

| 2-Methylbenzoic acid | Lacks ethoxy group | Limited biological activity |

| 4-Ethoxybenzoic acid | Lacks methyl group | Antimicrobial but less effective than this compound |

The presence of both ethoxy and methyl groups in this compound enhances its solubility and interaction with biological targets compared to its analogs, contributing to its superior biological activities .

Propiedades

IUPAC Name |

4-ethoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJNAEZUNKBQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901611 | |

| Record name | NoName_744 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.